2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole
Description
This compound belongs to the benzimidazole class, characterized by a bicyclic structure comprising fused benzene and imidazole rings. The core structure is substituted at position 2 with a 2-chloro-3-pyridinyl group and at position 1 with a 3-(trifluoromethyl)benzyl group. The 5,6-dimethyl modification on the benzimidazole ring enhances steric bulk and may influence electronic properties.
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3/c1-13-9-18-19(10-14(13)2)29(21(28-18)17-7-4-8-27-20(17)23)12-15-5-3-6-16(11-15)22(24,25)26/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTVJWWNTLPNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that fluorinated pyridines have found applications in the pharmaceutical and agrochemical industries. The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds.
Mode of Action
It’s worth noting that the presence of a trifluoromethyl group can significantly influence the reactivity of the compound. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials.
Biochemical Pathways
The presence of fluorine and fluorine-containing moieties in organic compounds has been associated with many recent advances in the agrochemical, pharmaceutical, and functional materials fields.
Biological Activity
The compound 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is a member of the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 358.77 g/mol. The structure features a benzimidazole core substituted with a chloro-pyridine and a trifluoromethyl-benzyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 358.77 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Biological Activity Overview
Benzimidazole derivatives are known for their broad-spectrum pharmacological effects. The specific compound under review has been studied for various biological activities:
- Antimicrobial Activity : Benzimidazole derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that compounds similar to this one exhibit activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Anticancer Properties : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells . For instance, studies have reported that certain benzimidazole compounds exhibit IC50 values in the low micromolar range against various cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines . This makes them candidates for treating conditions such as arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR of benzimidazole derivatives highlights the importance of specific substitutions on the benzene rings and the benzimidazole core. For example:
- The presence of halogen atoms (like chlorine) enhances antibacterial activity.
- Trifluoromethyl groups are associated with increased lipophilicity and improved cellular uptake.
- Methyl substitutions on the benzimidazole ring can modulate the potency against specific pathogens .
Case Studies
- Antibacterial Activity : A study evaluated various benzimidazole derivatives for their antibacterial efficacy. The compound under review showed significant activity against S. aureus with an MIC comparable to standard antibiotics .
- Anticancer Screening : In a screening of compounds against multiple cancer cell lines, this benzimidazole derivative exhibited promising results, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
Key Structural and Functional Differences
Fluorinated benzyl analogs (e.g., 4-fluoro ) may exhibit improved metabolic stability over chlorinated derivatives due to fluorine’s smaller atomic radius and resistance to enzymatic cleavage.
Benzimidazole Core Modifications :
- 5,6-Dimethyl substitution (target compound) increases steric hindrance, possibly reducing off-target interactions compared to 5,6-dichloro derivatives , which are heavier and more polar.
- Dichloro substitution on the benzimidazole core (e.g., 337920-68-0 ) raises molecular weight and may alter solubility profiles.
Pyridinyl Substituents :
- The 2-chloro-3-pyridinyl group is conserved across most analogs, suggesting its critical role in scaffold recognition.
Pharmacological and Commercial Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
